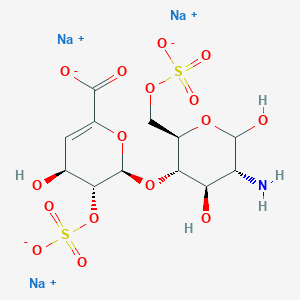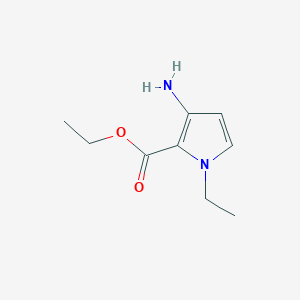
Heparin disaccharide I-H sodium salt
Vue d'ensemble
Description
Heparin disaccharide I-H sodium salt is a sulfated heparin fragment . It is also known by the synonym α-ΔUA-2S- [1→4]-GlcNS-6S . It is a product of the digestion of heparan sulfate and heparin by many different heparinases .
Synthesis Analysis
Heparin disaccharide I-H sodium salt is produced by the action of heparinase I and II . Disaccharide compositional analysis of heparan sulfate and heparin polysaccharides uses UV or high-sensitivity fluorescence (BODIPY) detection .Molecular Structure Analysis
The linear formula of Heparin disaccharide I-H sodium salt is C12H17NO16S2Na2 . Its molecular weight is 541.37 . The InChI key is WHYGSGRAJJCXLY-LXROVJCJSA-K .Chemical Reactions Analysis
Heparin disaccharide I-H sodium salt has been used as a non-naphthalene, negatively charged, bivalent compound to test its ability to induce liquid-liquid phase separation (LLPS) .Physical And Chemical Properties Analysis
Heparin disaccharide I-H sodium salt is a solid substance . It is suitable for HPLC techniques . It is stored at a temperature of -20°C .Applications De Recherche Scientifique
Liquid-Liquid Phase Separation (LLPS) Studies
Heparin disaccharide I-H sodium salt has been utilized as a non-naphthalene, negatively charged, bivalent compound to investigate its ability to induce LLPS . This process is crucial for understanding the behavior of macromolecules in cellular environments and can have implications for the study of diseases where LLPS plays a role, such as neurodegenerative disorders.
Activation of Na+/Ca2+ Exchanger (NCX)
The compound’s less hydrophobic nature makes it a potential drug for activating the NCX . This is significant because NCX plays a vital role in regulating intracellular calcium levels, which is essential for proper cellular function and has therapeutic implications for conditions like heart failure.
Anticoagulation Neutralization
Research has explored the use of heparin disaccharide I-H sodium salt in the development of biocompatible macroporous cryogels for highly selective heparin neutralization . This application is particularly relevant for medical procedures requiring anticoagulation, such as cardiovascular surgery and dialysis.
Glycosaminoglycan Structural Analysis
The structural characteristics of heparin disaccharide I-H sodium salt are used to differentiate it from other glycosaminoglycans (GAGs) and to understand the diverse bioactive entities within the by-products of heparin production . This analysis aids in uncovering new biomedical applications and enhances structure-activity studies.
Fibroblast Growth Factor (FGF) Signaling
Heparin disaccharide I-H sodium salt has been implicated in promoting cell proliferation via FGF receptor signaling . This is crucial for tissue repair and regeneration, making it an important area of research in regenerative medicine and wound healing.
Drug Development and Testing
Due to its unique properties, heparin disaccharide I-H sodium salt serves as a model compound in drug development and testing. Its interaction with proteins and other biological molecules can provide insights into drug design and the development of new therapeutic agents .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO16S2.3Na/c13-6-7(15)9(5(26-11(6)18)2-25-30(19,20)21)28-12-8(29-31(22,23)24)3(14)1-4(27-12)10(16)17;;;/h1,3,5-9,11-12,14-15,18H,2,13H2,(H,16,17)(H,19,20,21)(H,22,23,24);;;/q;3*+1/p-3/t3-,5+,6+,7+,8+,9+,11?,12-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYGSGRAJJCXLY-LXROVJCJSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16NNa3O16S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746710 | |
| Record name | Trisodium 2-amino-2-deoxy-4-O-(4-deoxy-2-O-sulfonato-alpha-L-threo-hex-4-enopyranuronosyl)-6-O-sulfonato-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heparin disaccharide I-H sodium salt | |
CAS RN |
136098-04-9 | |
| Record name | Trisodium 2-amino-2-deoxy-4-O-(4-deoxy-2-O-sulfonato-alpha-L-threo-hex-4-enopyranuronosyl)-6-O-sulfonato-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine](/img/structure/B1443798.png)

![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)



![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-guanidine; hydrochloride](/img/structure/B1443806.png)

![(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B1443810.png)




